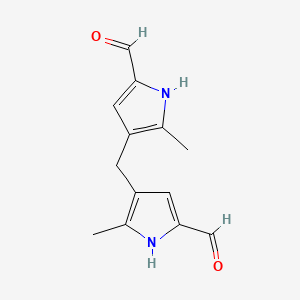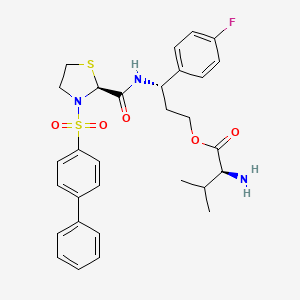
Ebopiprant
Vue d'ensemble
Description
Ebopiprant is an investigational, orally active, selective prostaglandin F2α (PGF2α) receptor antagonist . It is being evaluated as a potential treatment for preterm labor by reducing inflammation and uterine contractions . If approved, it has the potential to be a first-in-class innovation for this common and serious condition with no approved therapies for acute treatment of preterm labor in the United States .
Molecular Structure Analysis
The molecular formula of Ebopiprant is C30H34FN3O5S2 . The molecular weight is 599.74 .Physical And Chemical Properties Analysis
Ebopiprant is a solid compound . It has a solubility of 250 mg/mL in DMSO (ultrasonic) .Applications De Recherche Scientifique
Fevipiprant in Asthma : Fevipiprant, a prostaglandin D2 receptor 2 antagonist, has been studied for its efficacy in patients with persistent eosinophilic asthma. It was found to reduce eosinophilic airway inflammation and was well tolerated in patients with moderate-to-severe asthma (Gonem et al., 2016).
Fevipiprant in Reducing Asthma Exacerbations : Another study on Fevipiprant examined its effectiveness in reducing asthma exacerbations in patients with severe asthma. Although the trial showed modest reductions in exacerbation rates, the results were not statistically significant (Brightling et al., 2020).
Aripiprazole in Alcoholism Treatment : Aripiprazole, a partial dopamine agonist, has been studied for its potential in treating alcoholism, showing reduced drinking in nontreatment-seeking alcoholics, particularly in those with lower self-control (Voronin et al., 2008).
Aripiprazole for Autistic Disorder : The efficacy and safety of aripiprazole in treating irritability in children and adolescents with autistic disorder were evaluated, showing significant improvement in irritability and being generally safe and well tolerated (Owen et al., 2009).
Aripiprazole in Substance Abuse : A review of aripiprazole's use in substance abuse disorders, including alcoholism, cocaine, amphetamine, and nicotine use, suggested it as a potential candidate for treatment, though further studies were recommended for conclusive results (Brunetti et al., 2012).
Safety And Hazards
Orientations Futures
Ebopiprant is currently under investigation in clinical trials . If approved, it could be a significant advancement in the prevention of preterm birth . Organon has licensed the global development, manufacturing, and commercial rights to Ebopiprant . They plan to work with the scientific and medical communities and regulatory authorities in major markets, including the United States, to advance the clinical development and registration of Ebopiprant .
Propriétés
IUPAC Name |
[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34FN3O5S2/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35)/t26-,27-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIBKACUTXYSAK-YCVJPRETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCC(C1=CC=C(C=C1)F)NC(=O)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC[C@@H](C1=CC=C(C=C1)F)NC(=O)[C@H]2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34FN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ebopiprant | |
CAS RN |
2005486-31-5 | |
| Record name | Ebopiprant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2005486315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ebopiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EBOPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1AVZ44TEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





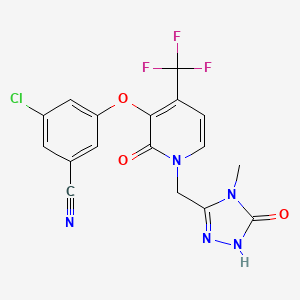
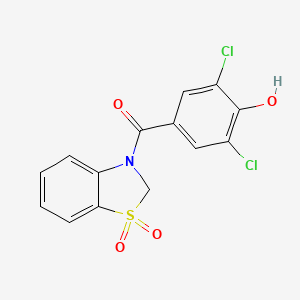
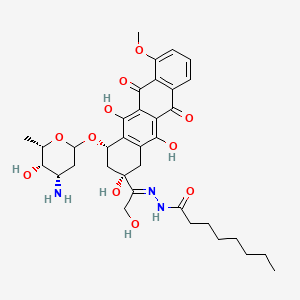
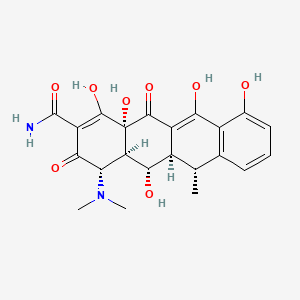
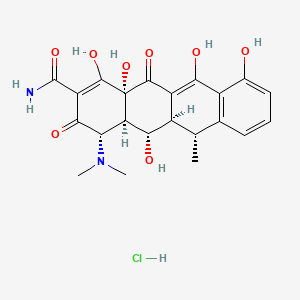
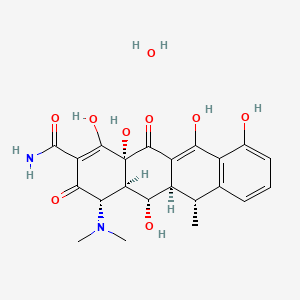
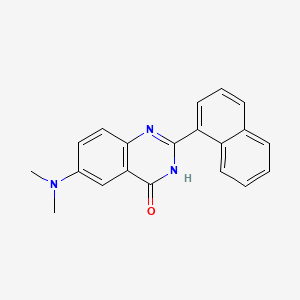
![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
